
6-Bromo-2-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-hexene is a chemical compound with the molecular formula C6H11Br . It is a derivative of hexene, a six-carbon alkene, with a bromine atom attached to the second carbon atom .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 1-bromo-3-chloropropane with a solution of allylmagnesium bromide . Another method involves the reaction of 6-chloro-1-hexene with Mg to form Grignard compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms and a bromine atom attached to the second carbon atom . The molecule has a molecular weight of 177.082 Da .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic addition reactions with bromine . In these reactions, the bromine molecule is polarized by the approaching pi bond in the this compound, leading to the addition of bromine across the double bond .
Physical And Chemical Properties Analysis
This compound has a density of 1.22 g/mL at 25 °C . It has a boiling point of 47-51 °C/16 mmHg . The refractive index is 1.465 at 20°C .
科学的研究の応用
1. Chemistry on Alloy Surfaces
6-Bromo-1-hexene exhibits remarkable chemistry on Cu3Pt(111) surfaces. The molecule undergoes dehydrocyclization to form benzene at low coverage. As coverage increases, it decomposes, and at higher surface concentrations, it leads to the hydrogenation of 5-hexenyl. These processes provide insights into coverage-dependent reaction kinetics and the steric requirements for each process (Hong-Qing He, Anna T. Mathauser, & A. Teplyakov, 2000).
2. Catalytic Reduction Processes
6-Bromo-1-hexene can undergo catalytic reduction processes. For example, its reduction by nickel(I) salen on glassy carbon electrodes in acetonitrile has been studied, revealing insights into catalytic reduction mechanisms and product formation, which is significant for understanding electrochemical reactions (David M. Fang, D. Peters, & M. Mubarak, 2001).
3. Pyrolysis Studies
The pyrolysis of hex-5-en-1-yl radical, using 6-bromo-1-hexene as a precursor, has been studied at high pressures and temperatures. This research provides valuable insights into the effects of experimental conditions on product distribution and the formation of compounds like alkylcyclopentanes (M. Liszka & K. Brezinsky, 2019).
4. Hydrogenation in Microfluidic Reactors
6-Bromo-1-hexene has been used in microfluidic reactors for facile hydrogenation of carbon-carbon double bonds, utilizing noble nanoparticles as catalysts. This research contributes to understanding the enhanced catalytic activity in microfluidic systems and provides a platform for high-throughput screening of catalysts (R. Lin, Xianfeng Ma, T. Fielitz, S. Obare, & R. Ofoli, 2012).
5. Intramolecular Cyclisation and Catalysis
Research on the catalytic reductions of 6-bromo-1-hexene and similar compounds with Ni(I) complexes has expanded our understanding of catalytic processes and the formation of cyclic compounds. This is particularly relevant in the study of catalysis and organic synthesis (A. Esteves, A. Freitas, M. J. Medeiros, & D. Pletcher, 2001).
6. Synthesis of Highly Substituted Carbocycles
6-Bromo-2-hexenoates have been used in reactions to produce highly substituted cyclopentane and cyclohexane derivatives. This research contributes to the field of organic synthesis, particularly in the creation of complex organic structures (Benny Meng Kiat Tong, Hui Chen, Sin Yee Chong, Y. Heng, & S. Chiba, 2012).
7. Electrochemical Reduction Studies
The electrochemical reduction of related compounds, such as 1,6-dibromohexane, has been investigated, providing insights into the reduction mechanisms and the formation of various products. This research is significant for understanding the electrochemical behavior of organobromine compounds (E. Martin, Lauren M. Strawsine, M. Mubarak, & D. Peters, 2015).
作用機序
The mechanism of action for the reaction of 6-Bromo-2-hexene with bromine is an example of electrophilic addition . The bromine molecule is polarized by the approaching pi bond in the this compound, leading to the formation of a bromonium ion. This ion is then attacked by a bromide ion to form the final product .
Safety and Hazards
6-Bromo-2-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
特性
IUPAC Name |
(E)-6-bromohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRXJJMXWNQBNS-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

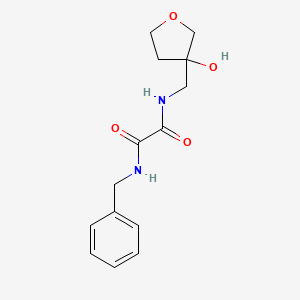


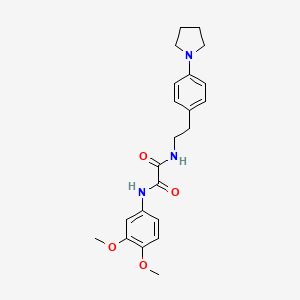

![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
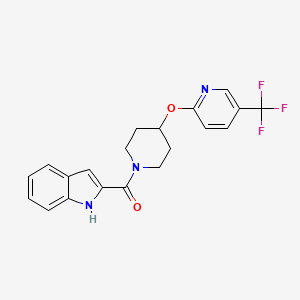
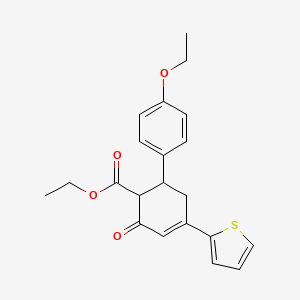
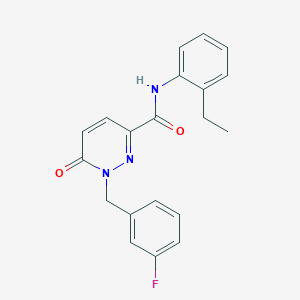
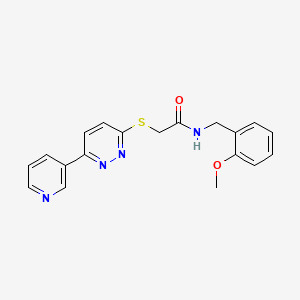
![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)
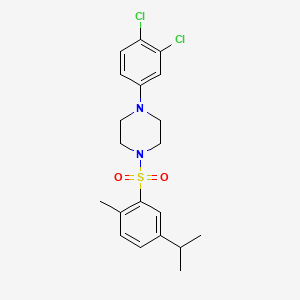
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)